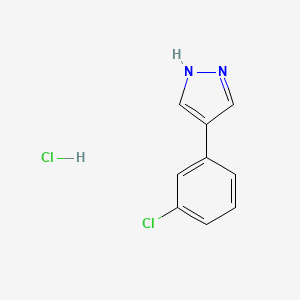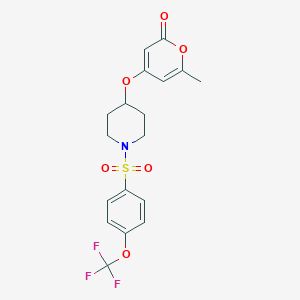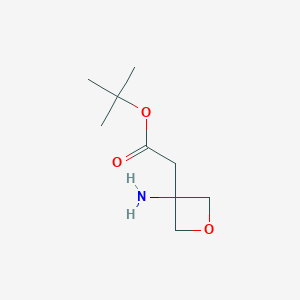
Tert-butyl 2-(3-aminooxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-aminooxetan-3-yl)acetate is an organic compound that features a tert-butyl ester group and an aminooxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-aminooxetan-3-yl)acetate typically involves the reaction of tert-butyl acetate with an appropriate aminooxetane derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent. This method is advantageous due to its safety and sustainability, as well as its effectiveness with polar substrates and less nucleophilic anilines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic amidation reactions. These reactions are typically carried out in ester solvents like tert-butyl acetate, which offer improvements in terms of safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-aminooxetan-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the oxetane ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boronic acids, boric acid derivatives, and boron heterocycles. These reactions are often carried out under mild conditions to ensure high yields and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield amide derivatives, while oxidation reactions produce oxides.
Scientific Research Applications
Tert-butyl 2-(3-aminooxetan-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 2-(3-aminooxetan-3-yl)acetate include other aminooxetane derivatives and tert-butyl esters. Examples include:
- Tert-butyl 2-(3-hydroxyoxetan-3-yl)acetate
- Tert-butyl 2-(3-methyloxetan-3-yl)acetate
Uniqueness
This compound is unique due to its specific combination of a tert-butyl ester group and an aminooxetane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-(3-aminooxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(10)5-12-6-9/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIGGJDMSWIEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(COC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2741593.png)
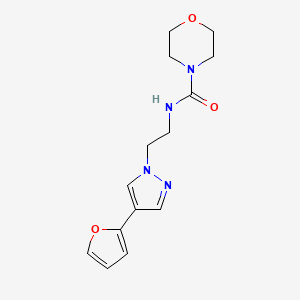
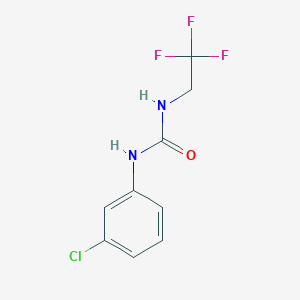
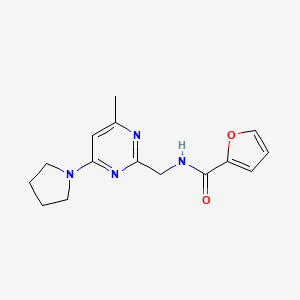
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
![ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B2741602.png)
![3-Bromo-5-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2741603.png)
![2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2741604.png)
![Imidazo[1,2-a]pyrazin-8(7H)-one hydrochloride](/img/structure/B2741605.png)
![3-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2741609.png)
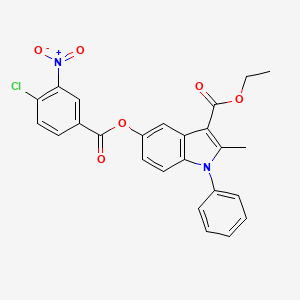
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)
